molecular formula C19H23NO2S B2781670 N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-02-4

N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2781670
CAS No.: 1049526-02-4
M. Wt: 329.46
InChI Key: CKYNIILPRSEUIT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Material Science

N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is involved in the synthesis of new thiophene derivatives, demonstrating their utility in enhancing the photostability of poly(vinyl chloride) (PVC) films. These materials contribute significantly to reducing the level of photodegradation in PVC, highlighting the potential of thiophene derivatives in material science, particularly in the development of photostabilizers for polymers. The extent of photostabilization observed suggests that these additives may stabilize PVC through mechanisms such as direct absorption of UV radiation and efficient energy dissipation or through electrostatic attraction facilitating energy transfer from excited state PVC to the additive (Balakit et al., 2015).

Contribution to Pharmacology and Drug Design

In pharmacological research, heterocyclic compounds, including those related to this compound, have shown promise. These compounds are synthesized for potential anti-inflammatory properties, as indicated by the biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazopyridine, and related derivatives containing naproxenoyl moiety. Preliminary screenings have demonstrated their potential as anti-inflammatory agents, suggesting a broad scope for the application of thiophene derivatives in the development of new pharmacological agents (Thabet et al., 2011).

Potential in Organic Electronics and Fluorescence Studies

Research into the electrical and fluorescence properties of polyamides incorporating bis(diphenylamino)-fluorene units, potentially related to the structural motifs of this compound, has unveiled materials with notable electrochromic and electrofluorescent dual-switching characteristics. These materials exhibit excellent solubility, remarkable thermal stability, and notable reversible electrochromic behavior, which could be leveraged in developing advanced organic electronic devices and fluorescent materials with high contrast ratio and stability (Sun et al., 2016).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-16-8-6-15(7-9-16)10-13-20-18(21)19(11-2-3-12-19)17-5-4-14-23-17/h4-9,14H,2-3,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYNIILPRSEUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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